molecular formula C13H12N2O B067113 1-Ethoxy-3-methylisoquinoline-4-carbonitrile CAS No. 161468-29-7

1-Ethoxy-3-methylisoquinoline-4-carbonitrile

Cat. No. B067113
CAS RN: 161468-29-7
M. Wt: 212.25 g/mol
InChI Key: LSXGUJQRTMYMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3-methylisoquinoline-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that is widely used in the synthesis of various organic compounds. The compound has several unique properties that make it an essential component in many laboratory experiments.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in the target molecule. This reaction results in the formation of a covalent bond between the compound and the target molecule, leading to the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile are not well documented. However, the compound is known to have low toxicity and is generally considered safe for laboratory use.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Ethoxy-3-methylisoquinoline-4-carbonitrile in laboratory experiments include its high reactivity, versatility, and low toxicity. However, the compound has several limitations, including its high cost, complex synthesis method, and limited availability.

Future Directions

There are several future directions for the use of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile in scientific research. One potential application is in the development of new pharmaceuticals, particularly in the field of cancer research. The compound could also be used as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. Additionally, the synthesis method for 1-Ethoxy-3-methylisoquinoline-4-carbonitrile could be optimized to reduce costs and increase availability.
Conclusion:
In conclusion, 1-Ethoxy-3-methylisoquinoline-4-carbonitrile is a heterocyclic compound that has several unique properties that make it an essential component in many laboratory experiments. The compound is commonly used in the synthesis of various organic compounds, including alkaloids, amino acids, and peptides. It is also used as a building block in the synthesis of several pharmaceuticals and as a fluorescent probe for the detection of DNA and RNA. While the compound has several advantages, including its high reactivity and low toxicity, it also has several limitations, including its high cost and limited availability. However, the future directions for the use of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile in scientific research are promising, particularly in the fields of cancer research and biomolecule detection.

Synthesis Methods

The synthesis of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile is a complex process that involves several steps. The most common method used for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the desired product. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Scientific Research Applications

1-Ethoxy-3-methylisoquinoline-4-carbonitrile has several applications in scientific research. It is commonly used in the synthesis of various organic compounds, including alkaloids, amino acids, and peptides. The compound is also used as a building block in the synthesis of several pharmaceuticals. Additionally, 1-Ethoxy-3-methylisoquinoline-4-carbonitrile is used as a fluorescent probe for the detection of DNA and RNA.

properties

CAS RN

161468-29-7

Product Name

1-Ethoxy-3-methylisoquinoline-4-carbonitrile

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-ethoxy-3-methylisoquinoline-4-carbonitrile

InChI

InChI=1S/C13H12N2O/c1-3-16-13-11-7-5-4-6-10(11)12(8-14)9(2)15-13/h4-7H,3H2,1-2H3

InChI Key

LSXGUJQRTMYMFG-UHFFFAOYSA-N

SMILES

CCOC1=NC(=C(C2=CC=CC=C21)C#N)C

Canonical SMILES

CCOC1=NC(=C(C2=CC=CC=C21)C#N)C

synonyms

4-Isoquinolinecarbonitrile,1-ethoxy-3-methyl-(9CI)

Origin of Product

United States

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